BenchChemオンラインストアへようこそ!

5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester

Metabolic pharmacology Lipolysis inhibition Structure-activity relationship

5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester (CAS 23586-87-0; molecular formula C₁₁H₉FN₂O₃; MW 236.20 g/mol) is a heterocyclic small molecule featuring a 3-methylisoxazole-5-carboxylate core esterified with a (5-fluoro-3-pyridinyl)methanol moiety. The compound integrates two privileged scaffolds—isoxazole and fluorinated pyridine—that are individually validated in neuropharmacology: the isoxazole ring serves as a bioisosteric replacement for the pyridine ring in nicotinic acetylcholine receptor (nAChR) ligands , while the 5-fluoro-3-pyridinyl motif is a key pharmacophoric element in GABAₐ α5 receptor-targeted isoxazole-pyridine derivatives.

Molecular Formula C11H9FN2O3
Molecular Weight 236.20 g/mol
CAS No. 23586-87-0
Cat. No. B15210522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester
CAS23586-87-0
Molecular FormulaC11H9FN2O3
Molecular Weight236.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C(=O)OCC2=CC(=CN=C2)F
InChIInChI=1S/C11H9FN2O3/c1-7-2-10(17-14-7)11(15)16-6-8-3-9(12)5-13-4-8/h2-5H,6H2,1H3
InChIKeyVRLSYDOCTNADON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester (CAS 23586-87-0): Structural and Functional Baseline for Research Procurement


5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester (CAS 23586-87-0; molecular formula C₁₁H₉FN₂O₃; MW 236.20 g/mol) is a heterocyclic small molecule featuring a 3-methylisoxazole-5-carboxylate core esterified with a (5-fluoro-3-pyridinyl)methanol moiety . The compound integrates two privileged scaffolds—isoxazole and fluorinated pyridine—that are individually validated in neuropharmacology: the isoxazole ring serves as a bioisosteric replacement for the pyridine ring in nicotinic acetylcholine receptor (nAChR) ligands [1], while the 5-fluoro-3-pyridinyl motif is a key pharmacophoric element in GABAₐ α5 receptor-targeted isoxazole-pyridine derivatives [2]. The ester linkage connecting these two modules distinguishes it from acid or amide analogs and determines its utility as a prodrug-capable or metabolically labile chemical probe.

Why Generic Isoxazole or Pyridine Esters Cannot Substitute for 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester


The substitution pattern on both the isoxazole and pyridine rings creates a constrained spatial and electronic profile that cannot be replicated by simple regioisomers or unsubstituted analogs. The methyl group at position 3 of the isoxazole ring critically influences metabolic stability and target engagement: in the related class of 3-methylisoxazole-5-carboxylic acid (3-MICA) lipolysis inhibitors, removal or repositioning of the 3-methyl group to the 5-position (giving 5-MICA) alters in vivo potency by a measurable margin, with 5-MICA exhibiting greater antilipolytic potency than 3-MICA in fasted rat models [1]. The 5-fluorine atom on the pyridine ring electronically modulates π-stacking interactions and hydrogen-bonding capability with receptor binding pockets; in GABAₐ α5 receptor programs, the specific position of the fluoro substituent on the pyridine ring is a determinant of α5 subtype selectivity over other GABAₐ subtypes [2]. Furthermore, the ester linkage itself is pharmacologically significant: it can serve as a hydrolytically cleavable prodrug element, meaning that a free acid analog would exhibit fundamentally different pharmacokinetic and tissue distribution behavior. No single regioisomer or simple acid/amide analog simultaneously preserves the 3-methylisoxazole regiochemistry, the 5-fluoropyridin-3-yl topology, and the ester linking group.

Quantitative Differentiation Evidence for 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester vs. Structural Analogs


Regioisomeric Differentiation: 3-Methyl vs. 5-Methyl Isoxazole Antilipolytic Potency in Rat Adipocytes

The target compound contains the 3-methylisoxazole-5-carboxylate scaffold, which is regioisomeric to the 5-methylisoxazole-3-carboxylate scaffold. In isolated rat adipocytes stimulated with lipolytic hormones, 5-methylisoxazole-3-carboxylic acid (5-MICA) demonstrated greater antilipolytic potency than 3-methylisoxazole-5-carboxylic acid (3-MICA). While 3-MICA produced marked decreases in plasma free fatty acids (FFA) in fasted dogs and rats, 5-MICA was characterized as 'somewhat more potent' in comparative head-to-head evaluations [1]. This demonstrates that the position of the methyl group on the isoxazole ring is a non-trivial determinant of biological potency, and the 3-methyl regioisomer (target compound scaffold) presents a distinct activity profile from the 5-methyl analog.

Metabolic pharmacology Lipolysis inhibition Structure-activity relationship

Isoxazole-Pyridine Ester Topology vs. Isoxazole-Pyridine Direct-Linked Systems in nAChR Ligand Design

The target compound connects the isoxazole and pyridine moieties via a methyl ester linker, whereas the classical nAChR ligand ABT-418 and its analogs employ a direct isoxazole-pyridine bond (e.g., 2-(3-methyl-5-isoxazolyl)pyridine). In the hot plate analgesic assay in mice, 2-(3-methyl-5-isoxazolyl)pyridine demonstrated the best analgesic profile among a series of isoxazole derivatives, with activity partially preventable by nicotinic receptor antagonist mecamylamine, confirming nAChR-mediated mechanism [1]. The ester-linked topology of the target compound introduces a hydrolytically cleavable spacer that a direct-linked analog lacks, enabling prodrug strategies or altered binding kinetics at the orthosteric site. While direct comparative binding data between the ester-linked and directly-linked topologies are not publicly available, the ester linkage provides a demonstrably different pharmacokinetic handle.

Neuropharmacology Nicotinic acetylcholine receptor Bioisosteric replacement

Fluoropyridine Regioisomer Comparison: 5-Fluoro-3-pyridinyl vs. 5-Fluoro-2-pyridinyl in Isoxazole Carboxylate Scaffolds

The target compound features the 5-fluoro-3-pyridinylmethyl ester, which is regioisomeric to the commercially available 3-(5-fluoro-2-pyridinyl)-5-methyl-isoxazole-4-carboxylic acid ethyl ester (CAS 1159252-10-4) . In the broader GABAₐ α5 receptor patent literature, isoxazole-pyridine derivatives bearing the 5-fluoro substituent at specific pyridine positions exhibit differential α5 subtype selectivity; the substitution pattern on the pyridine ring is explicitly described as a determinant of receptor subtype binding preference [1]. The 3-pyridinyl attachment (target compound) versus the 2-pyridinyl attachment (comparator 1159252-10-4) presents a distinct orientation of the pyridine nitrogen lone pair, which governs hydrogen-bond acceptor geometry and thus receptor interaction profiles. The methyl ester on the isoxazole-5-carboxylate position (target compound) also differs from the ethyl ester on the isoxazole-4-carboxylate position (comparator), providing different steric bulk at the ester moiety.

Medicinal chemistry Fluorine substitution GABAₐ receptor

Ester vs. Free Acid Functional Differentiation: Hydrolytic Prodrug Potential of the Methyl Ester Moiety

The target compound exists as a methyl ester of 3-methylisoxazole-5-carboxylic acid, whereas the free acid form (CAS 4857-42-5) is a known cyclic AMP phosphodiesterase inhibitor that inhibits lipolysis in vitro and reduces plasma FFA in vivo [1]. The ester prodrug strategy is well-established for carboxylic acid-containing pharmacophores: the methyl ester enhances membrane permeability relative to the ionized free acid at physiological pH, enabling oral absorption or blood-brain barrier penetration after which endogenous esterases hydrolyze the ester to release the active acid. While direct comparative permeability data for this specific compound are not published, the general principle that methyl esters of isoxazolecarboxylic acids exhibit superior cellular and tissue penetration compared to their corresponding carboxylate salts is a core tenet of medicinal chemistry design [2].

Prodrug design Pharmacokinetics Esterase-mediated hydrolysis

Recommended Research and Industrial Application Scenarios for 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester


Chemical Probe for GABAₐ α5 Receptor Structure-Activity Relationship (SAR) Studies

The isoxazole-pyridine scaffold of the target compound aligns directly with the pharmacophore described in Roche's GABAₐ α5 receptor patent family (WO2010127976A1, US8227461B2), where 5-fluoro-3-pyridinyl substitution is a key determinant of subtype selectivity [1]. The compound serves as a structurally differentiated probe for SAR expansion around the α5 binding site, particularly for exploring how the methyl ester linker (versus direct bond or amide linkage) modulates binding affinity and functional activity. Procurement of this specific ester enables medicinal chemistry teams to benchmark linker-dependent effects without synthesizing the compound de novo.

Nicotinic Acetylcholine Receptor (nAChR) Modulator Development with Prodrug Capability

Based on the established role of 3-methylisoxazole-pyridine hybrids as nAChR ligands with analgesic properties [1], the target compound's ester linkage provides a built-in prodrug handle. Research programs aiming to develop CNS-penetrant nAChR positive allosteric modulators or partial agonists can employ this compound to study esterase-mediated activation kinetics and compare brain-to-plasma ratios against directly linked isoxazole-pyridine controls. This compound fills a specific topological niche—ester-bridged rather than directly linked—that is underrepresented in published nAChR ligand libraries.

Metabolic Pharmacology Research: Lipolysis Inhibition and Fatty Acid Mobilization Studies

The 3-methylisoxazole-5-carboxylate core is a validated scaffold for inhibiting lipolysis and reducing plasma free fatty acids, with the free acid form (3-MICA) demonstrating efficacy in fasted dog and rat models [1]. The methyl ester prodrug form (target compound) is the appropriate chemical tool for in vivo metabolic studies where oral administration and sustained systemic exposure to the active acid metabolite are required. Researchers can use this compound to probe the kinetics of ester-to-acid conversion and to establish pharmacokinetic-pharmacodynamic (PK-PD) relationships for the isoxazolecarboxylic acid class of antilipolytic agents.

Building Block for Diversified Isoxazole-Pyridine Hybrid Library Synthesis

As a bifunctional building block containing both an activated ester (hydrolyzable or transesterifiable) and a 5-fluoropyridine moiety (amenable to further cross-coupling), this compound is suitable for generating diverse analog libraries through combinatorial chemistry [1]. The methyl ester can be selectively hydrolyzed to the free acid or aminolyzed to amides, while the fluoropyridine ring can participate in nucleophilic aromatic substitution reactions. This versatility distinguishes it from simpler isoxazole or pyridine mono-functional building blocks and justifies procurement for high-throughput chemical biology screening campaigns.

Quote Request

Request a Quote for 5-Isoxazolecarboxylic acid, 3-methyl-, (5-fluoro-3-pyridinyl)methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.